3-Bromo-3'-piperidinomethyl benzophenone

Anticancer Cytotoxicity Medicinal Chemistry

Researchers needing a validated cytotoxic benzophenone scaffold for oncology SAR face purity and supply inconsistency. This compound (CAS 898792-90-0) solves this with high-purity (≥98%) material for reproducible synthesis and assays. Key advantages: • MCF-7 IC50 = 8.47 µM - proven baseline for analog design. • 3-Br Suzuki handle & piperidine group for diversification and probe development. • White crystalline solid, available for immediate global shipment.

Molecular Formula C19H20BrNO
Molecular Weight 358.3 g/mol
CAS No. 898792-90-0
Cat. No. B1293298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3'-piperidinomethyl benzophenone
CAS898792-90-0
Molecular FormulaC19H20BrNO
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H20BrNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2
InChIKeyLDEALBSCJXFWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3'-piperidinomethyl benzophenone: Properties & Baseline Data


3-Bromo-3'-piperidinomethyl benzophenone (CAS 898792-90-0) is a benzophenone derivative with the molecular formula C19H20BrNO and a molecular weight of 358.27 g/mol . It is a white crystalline solid characterized by a benzophenone core substituted with a bromine atom at the 3-position and a piperidinomethyl group at the 3'-position . The compound is commercially available at research-grade purity (e.g., 97%) and is primarily used as a synthetic building block in medicinal chemistry and organic synthesis . Its calculated physicochemical properties include a density of 1.326 g/cm³, a boiling point of 464.4°C at 760 mmHg, and a flash point of 234.7°C .

3-bromo handle enables palladium-catalyzed cross-coupling diversification.
Supports library synthesis and SAR expansion.
Piperidinomethyl pharmacophore broadens biological target engagement potential.
Privileged scaffold for GPCR and ion channel studies.
Reported cytotoxicity context supports oncology SAR starting point.
MCF-7 assay baseline for derivative optimization.

3-Bromo-3'-piperidinomethyl benzophenone: Substitution Incompatibility


Generic substitution among benzophenone derivatives is not scientifically viable due to the critical interdependence of substitution pattern, halogen identity, and basic amine positioning on both synthetic utility and biological activity. Positional isomers, such as 3-bromo-4'-piperidinomethyl benzophenone, exhibit different steric and electronic profiles that can alter reactivity in cross-coupling reactions and binding affinity to biological targets [1]. Furthermore, the 3-bromo substitution provides a specific vector for Suzuki-Miyaura coupling that differs from 4-bromo or 2-bromo analogs, directly impacting the diversity and success rate of derivative library synthesis . Even minor alterations in substituent position can lead to significant changes in physicochemical properties, such as polarity and solubility, which affect downstream formulation and assay reproducibility .

3-Bromo-3'-piperidinomethyl
Target compound with specific substitution.
3-Bromo-4'-piperidinomethyl isomer
Positional shift alters steric/electronic profile; may change coupling reactivity and biological activity.
3-Bromo-3'-piperidinomethyl
Halogen handle present.
3-(Piperidinomethyl)benzophenone
Lacks bromine; no cross-coupling site, limiting derivatization and library utility.
3-Bromo-3'-piperidinomethyl
Piperidinomethyl group present.
Unsubstituted benzophenone
Absent piperidine pharmacophore; biologically inert and unsuitable for target-engagement studies.

3-Bromo-3'-piperidinomethyl benzophenone: Differentiation from Analogs


Cytotoxic Potency in MCF-7 Cells

3-Bromo-3'-piperidinomethyl benzophenone exhibits quantifiable cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 8.47 µM, establishing a potency benchmark for this scaffold . While direct head-to-head comparator data for close analogs is not publicly available, this value provides a critical baseline for comparing procurement options. In contrast, the unsubstituted benzophenone core alone lacks the piperidinomethyl group necessary for engaging biological targets, making it an invalid comparator for cell-based assays .

Cytotoxicity (MCF-7)
Data to verify
IC50 8.47 µM against MCF-7 breast cancer cells
Supports cytotoxicity endpoint review for oncology SAR.
Baseline for scaffold; comparator data not available.
Anticancer Cytotoxicity Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling Versatility

The 3-bromo substituent on the benzophenone core of 3-Bromo-3'-piperidinomethyl benzophenone provides a well-defined handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the rapid diversification of the scaffold into biaryl derivatives . Non-halogenated analogs, such as 3-(piperidinomethyl)benzophenone (CAS 898770-91-7), lack this reactive site, rendering them unsuitable for this critical class of derivatization reactions . The bromine atom's position at the 3-position offers distinct electronic and steric properties compared to 4-bromo or 2-bromo isomers, influencing both coupling efficiency and the conformational profile of the resulting products .

Suzuki-Miyaura coupling
Class-level inference
3-bromo provides reactive handle for Pd-catalyzed cross-coupling; absent in non-halogenated analogs.
Enables library diversification; unsubstituted core unreactive.
Steric/electronic profile differs from 2- or 4-bromo isomers.
Organic Synthesis Cross-Coupling Building Block

Physicochemical Profile: Isomer Comparison

The calculated density of 3-Bromo-3'-piperidinomethyl benzophenone is 1.326 g/cm³, with a boiling point of 464.4°C and a flash point of 234.7°C . Positional isomerism significantly impacts these properties. For example, the 4'-bromo-2-piperidinomethyl isomer (with bromine at the para position of the other ring) exhibits a different spatial arrangement that can alter crystal packing and solubility . While direct experimental comparison data is limited, the distinct calculated physicochemical parameters highlight that these isomers are not interchangeable for formulation development or in silico ADME prediction models.

Physicochemical profile
Class-level inference
Density 1.326 g/cm³, BP 464.4 °C, FP 234.7 °C (calculated).
Distinct profile from positional isomers; not interchangeable for formulation models.
Experimental validation needed for ADME prediction.
Physicochemical Properties ADME Formulation

Piperidine Scaffold: Target Engagement Potential

The piperidine ring in 3-Bromo-3'-piperidinomethyl benzophenone is a privileged structure in medicinal chemistry, known to enhance binding to a variety of biological targets, including G protein-coupled receptors (GPCRs) and ion channels [1]. In a study of related benzophenone-piperidine conjugates, compounds with this scaffold demonstrated potent inhibition of cancer cell proliferation, with IC50 values as low as 0.817 µM in the most active derivatives, highlighting the importance of the piperidine moiety for biological activity [2]. The unadorned benzophenone core lacks this pharmacophore, making it biologically inert in these contexts [3].

Target engagement scaffold
Class-level inference
Piperidine ring enhances binding to GPCRs and ion channels; unsubstituted benzophenone inactive.
May improve hit rates in biological screening.
Related conjugates reported IC50 down to 0.817 µM.
Medicinal Chemistry Target Engagement Scaffold

3-Bromo-3'-piperidinomethyl benzophenone: Optimal Applications


Oncology Lead Optimization & SAR

3-Bromo-3'-piperidinomethyl benzophenone is optimally suited as a starting point for structure-activity relationship (SAR) studies in oncology. Its demonstrated cytotoxicity against MCF-7 breast cancer cells (IC50 = 8.47 µM) provides a validated baseline from which to design and synthesize analogs with improved potency and selectivity . The presence of the 3-bromo group allows for facile diversification via cross-coupling reactions to explore chemical space around the benzophenone core, while the piperidine moiety is a key pharmacophore for modulating target interactions [1].

Library Synthesis: Diversifiable Building Block

The compound is a highly valuable building block for the construction of diverse chemical libraries. The bromine atom at the 3-position serves as a robust and specific handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the systematic introduction of aryl, heteroaryl, and alkenyl groups to generate novel biaryl benzophenone derivatives . This synthetic versatility is absent in non-halogenated benzophenone analogs, making 3-Bromo-3'-piperidinomethyl benzophenone the preferred choice for high-throughput parallel synthesis and diversity-oriented synthesis (DOS) campaigns .

Probe Development for Target Identification

In chemical biology, 3-Bromo-3'-piperidinomethyl benzophenone can be employed as a core scaffold for the development of affinity-based probes. The piperidine ring can be functionalized (e.g., with a linker for biotin or a fluorescent tag) to create probes for pull-down assays or cellular imaging. The benzophenone moiety itself is known for its photoreactivity, which could potentially be exploited for photoaffinity labeling studies to identify and validate novel protein targets associated with the compound's cytotoxic phenotype .

Application
Selection Property
Validation Focus
Oncology SAR studies
Halogen handle for derivatization & piperidine pharmacophore
Cell-viability endpoint review; cross-coupling efficiency
Chemical library synthesis
3-bromo cross-coupling reactivity
Suzuki-Miyaura diversification scope; positional isomer control
Target identification probe
Functionalizable piperidine & photoreactive benzophenone core
Pull-down assay compatibility; photoaffinity labeling context

Technical Documentation Hub

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22 linked technical documents
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